![molecular formula C20H20N2O4 B2844942 N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 941873-23-0](/img/structure/B2844942.png)
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with a unique structure that includes a piperidinyl group and a benzo[d][1,3]dioxole moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The compound, also known as “N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide” or “VU0498932-1”, is a direct inhibitor of activated factor X (FXa) . FXa is a serine endopeptidase that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot .
Mode of Action
The compound interacts with its target, FXa, by binding in the active site . This binding results in a rapid onset of inhibition of FXa . The compound shows competitive inhibition of FXa versus the synthetic tripeptide substrate . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .
Biochemical Pathways
The compound affects the coagulation cascade by inhibiting FXa. This inhibition reduces thrombin generation, indirectly inhibiting platelet aggregation . The antithrombotic efficacy of the compound has been demonstrated in animal models .
Pharmacokinetics
The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The compound’s action results in antithrombotic efficacy. In pre-clinical studies, it demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . It improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant interaction with factor Xa, a key enzyme in the coagulation cascade . This interaction is characterized by an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .
Cellular Effects
The compound’s effects on cells are primarily related to its interaction with factor Xa. By inhibiting this enzyme, N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. Specifically, it acts as a competitive inhibitor of FXa, binding in the active site of the enzyme . This results in a rapid onset of inhibition of FXa and impacts both free and prothrombinase- and clot-bound FXa activity .
Temporal Effects in Laboratory Settings
Its interaction with factor Xa suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the compound has demonstrated dose-dependent antithrombotic efficacy
Metabolic Pathways
It is known that the elimination pathways for similar compounds include renal excretion, metabolism, and biliary/intestinal excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through the reaction of a suitable amine with a ketone under acidic conditions to form the piperidinone.
Coupling with Benzo[d][1,3]dioxole: The piperidinyl intermediate is then coupled with a benzo[d][1,3]dioxole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Amidation: The final step involves the amidation reaction where the carboxylic acid group of the benzo[d][1,3]dioxole derivative reacts with the amine group of the piperidinyl intermediate to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-5-7-15(11-16(13)22-9-3-2-4-19(22)23)21-20(24)14-6-8-17-18(10-14)26-12-25-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVVHXZXEOTHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-2,5-dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B2844859.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2844861.png)
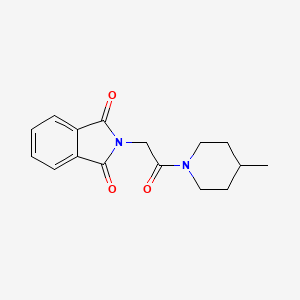

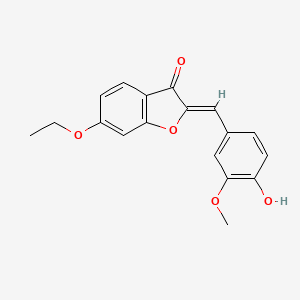
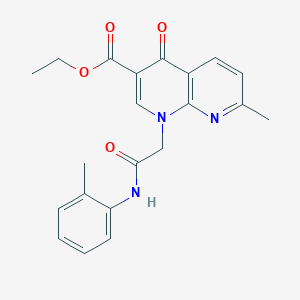

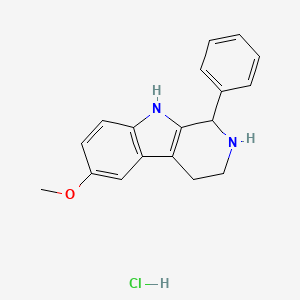

![3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2844877.png)
![1-(3,4-dichlorophenyl)-3-[(2,3,5,6-tetrafluoro-4-methylphenyl)amino]urea](/img/structure/B2844878.png)
![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)
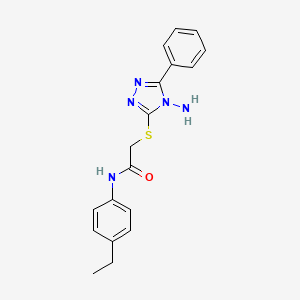
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)
